![molecular formula C7H8N2O4S B187476 N-Methyl-2-nitrobenzenesulfonamide CAS No. 23530-40-7](/img/structure/B187476.png)
N-Methyl-2-nitrobenzenesulfonamide
Overview
Description
N-Methyl-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H8N2O4S . It has a molecular weight of 216.22 g/mol . It is a solid at room temperature .
Synthesis Analysis
The synthesis of N-Methyl-2-nitrobenzenesulfonamide involves the alkylation of N-monosubstituted 2-nitrobenzenesulfonamides . The reaction proceeds smoothly under certain conditions to give N,N-disubstituted 2-nitrobenzenesulfonamide in excellent yields .Molecular Structure Analysis
The molecular structure of N-Methyl-2-nitrobenzenesulfonamide consists of a benzene ring substituted with a nitro group and a sulfonamide group . The sulfonamide group is further substituted with a methyl group .Chemical Reactions Analysis
N-Methyl-2-nitrobenzenesulfonamide is involved in the synthesis of cyclic nitrogen compounds via intramolecular hydroamination . It also participates in the synthesis of pentacyclic lycopodium alkaloid huperzine-Q2, pyrrolidines, and intermolecular C-H insertion reactions .Physical And Chemical Properties Analysis
N-Methyl-2-nitrobenzenesulfonamide has a molecular weight of 216.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 216.02047791 g/mol . Its topological polar surface area is 100 Ų .Scientific Research Applications
Nanotechnology
Lastly, in the field of nanotechnology, this compound could be employed to modify the surface of nanoparticles, thereby altering their interaction with biological systems. This is crucial for the development of targeted drug delivery systems and diagnostic tools.
Each of these applications demonstrates the versatility and importance of N-Methyl-2-nitrobenzenesulfonamide in scientific research. Its diverse uses across different fields highlight its potential as a valuable tool for innovation and discovery .
Mechanism of Action
Target of Action
N-Methyl-2-nitrobenzenesulfonamide is a type of sulfonamide . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid, a vital component for DNA replication in bacteria .
Mode of Action
Sulfonamides, including N-Methyl-2-nitrobenzenesulfonamide, act as competitive inhibitors of dihydropteroate synthase . They mimic the natural substrate (para-aminobenzoic acid) of the enzyme, thereby blocking its active site and preventing the synthesis of dihydropteroic acid, a precursor of folic acid .
Biochemical Pathways
The primary biochemical pathway affected by N-Methyl-2-nitrobenzenesulfonamide is the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, this compound prevents the production of dihydropteroic acid, leading to a deficiency in folic acid . This deficiency hampers the synthesis of nucleotides required for DNA replication, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides generally exhibit good absorption in the gastrointestinal tract, wide distribution in body tissues, metabolism in the liver, and excretion in the urine .
Result of Action
The primary result of N-Methyl-2-nitrobenzenesulfonamide’s action is the inhibition of bacterial growth . By blocking the synthesis of folic acid, it prevents bacteria from replicating their DNA, thereby halting their proliferation .
Action Environment
The action of N-Methyl-2-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, its efficacy can be affected by the pH of the environment, as extreme pH values can denature the enzyme it targets . Additionally, its stability might be affected by temperature and light exposure .
Safety and Hazards
N-Methyl-2-nitrobenzenesulfonamide is labeled with the signal word “Warning” and has hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
N-methyl-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJPYODODWSDBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295208 | |
Record name | N-Methyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-nitrobenzenesulfonamide | |
CAS RN |
23530-40-7 | |
Record name | 23530-40-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-2-nitrobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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